molecular formula C10H10O3 B14763763 2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid

2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid

Cat. No.: B14763763
M. Wt: 178.18 g/mol
InChI Key: HLGRUENXBXUUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-5-benzofuranacetic acid: is an organic compound with the molecular formula C10H10O3 . It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry . The compound is characterized by a benzofuran ring fused with an acetic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-5-benzofuranacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxyphenylacetic acid as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 2,3-dihydro-5-benzofuranacetic acid may involve more efficient and scalable methods such as microwave-assisted synthesis . This technique has been shown to reduce reaction times and improve yields by providing uniform heating and minimizing side reactions . Additionally, continuous flow reactors can be employed to produce the compound on a larger scale with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-5-benzofuranacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Benzofuran-5-carboxylic acid.

    Reduction: 2,3-dihydro-5-benzofuranmethanol.

    Substitution: Halogenated benzofuran derivatives.

Mechanism of Action

The mechanism of action of 2,3-dihydro-5-benzofuranacetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-(1,3-dihydrocyclopenta[c]pyran-1-yl)acetic acid

InChI

InChI=1S/C10H10O3/c11-10(12)6-9-8-3-1-2-7(8)4-5-13-9/h1-4,9H,5-6H2,(H,11,12)

InChI Key

HLGRUENXBXUUGO-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=C2C(O1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.